molecular formula C19H15Cl2NO3S B2860690 Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate CAS No. 338409-56-6

Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate

Cat. No. B2860690
CAS RN: 338409-56-6
M. Wt: 408.29
InChI Key: DINWXOUHAKVCBH-UHFFFAOYSA-N
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Description

“Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate” is a specialty product for proteomics research . It has a molecular formula of C15H12Cl2O3 and a molecular weight of 311.16 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of thionyl chloride. For example, 3,4-Dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde, is solid . It has a boiling point of 92-93°C . The storage temperature is ambient .

Scientific Research Applications

Safety and Hazards

The safety information for a similar compound, 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde, includes several hazard statements: H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P301+P312;P304+P340;P362+P364, suggesting measures to take if swallowed, inhaled, or if it gets on skin or clothing .

properties

IUPAC Name

methyl 4-[4-[(3,4-dichlorophenyl)methoxy]-5-methyl-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-11-17(25-10-12-3-8-15(20)16(21)9-12)22-18(26-11)13-4-6-14(7-5-13)19(23)24-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINWXOUHAKVCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate

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